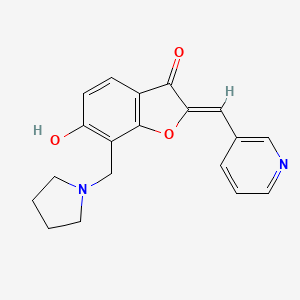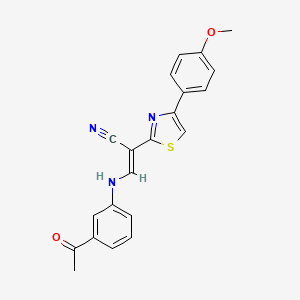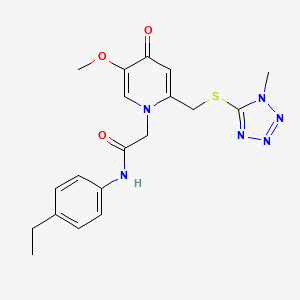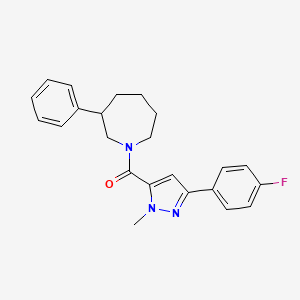
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylazepan-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylazepan-1-yl)methanone is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to exhibit a wide range of biochemical and physiological effects, which make it a promising candidate for drug development.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylazepan-1-yl)methanone, also known as 1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3-phenylazepane:
Pharmaceutical Applications
Anticancer Agents: This compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Research indicates that its unique structure allows it to interact effectively with cancer cell receptors, potentially leading to the development of new cancer therapies .
Anti-inflammatory Drugs: The compound’s structure suggests it could be used in the development of anti-inflammatory drugs. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions like arthritis and other inflammatory diseases .
Neurological Applications
Neuroprotective Agents: Studies have shown that this compound may have neuroprotective properties, making it useful in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier and interact with neural receptors is particularly noteworthy .
Antidepressants: The compound’s interaction with neurotransmitter systems suggests it could be developed into antidepressant medications. Its potential to modulate serotonin and dopamine levels could help in managing depression and other mood disorders .
Antimicrobial Applications
Antibacterial Agents: Research indicates that this compound has antibacterial properties, making it a candidate for developing new antibiotics. Its ability to disrupt bacterial cell walls and inhibit bacterial enzymes is crucial in this regard .
Antifungal Agents: The compound has also shown potential as an antifungal agent. Its ability to inhibit fungal growth and disrupt fungal cell membranes could lead to new treatments for fungal infections .
Cardiovascular Applications
Antihypertensive Drugs: The compound’s ability to modulate blood pressure through its interaction with vascular receptors suggests it could be used in developing antihypertensive drugs. This could be particularly beneficial for patients with chronic hypertension .
Antiarrhythmic Agents: Its potential to stabilize heart rhythms by interacting with cardiac ion channels makes it a candidate for antiarrhythmic drug development. This could help in managing arrhythmias and other heart rhythm disorders .
Metabolic Applications
Antidiabetic Agents: The compound’s ability to influence glucose metabolism and insulin sensitivity suggests it could be developed into antidiabetic medications. This could be particularly useful for managing type 2 diabetes .
Lipid-lowering Agents: Research indicates that this compound may help in lowering lipid levels in the blood, making it a candidate for developing treatments for hyperlipidemia and related metabolic disorders .
Dermatological Applications
Anti-acne Treatments: The compound’s antibacterial and anti-inflammatory properties suggest it could be used in developing treatments for acne. Its ability to reduce inflammation and bacterial growth on the skin is particularly beneficial .
Psoriasis Treatments: Its potential to modulate immune responses and reduce skin cell proliferation makes it a candidate for developing treatments for psoriasis and other skin disorders .
Respiratory Applications
Asthma Treatments: The compound’s anti-inflammatory properties suggest it could be used in developing treatments for asthma. Its ability to reduce airway inflammation and improve breathing is crucial in this regard .
Chronic Obstructive Pulmonary Disease (COPD) Treatments: Its potential to modulate inflammatory pathways and improve lung function makes it a candidate for developing treatments for COPD .
Gastrointestinal Applications
Anti-ulcer Agents: The compound’s ability to reduce gastric acid secretion and protect the stomach lining suggests it could be used in developing treatments for ulcers. This could be particularly beneficial for patients with peptic ulcer disease .
Irritable Bowel Syndrome (IBS) Treatments: Its potential to modulate gut motility and reduce inflammation makes it a candidate for developing treatments for IBS and other gastrointestinal disorders .
特性
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-(3-phenylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c1-26-22(15-21(25-26)18-10-12-20(24)13-11-18)23(28)27-14-6-5-9-19(16-27)17-7-3-2-4-8-17/h2-4,7-8,10-13,15,19H,5-6,9,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFUAOUUFKBANN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCCCC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylazepan-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

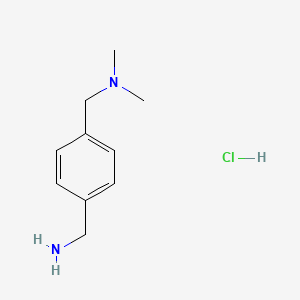

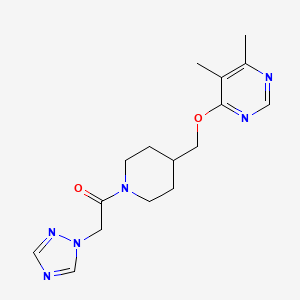
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2509397.png)
![N'-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2509401.png)
![8-(3-Chloro-4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydro imidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2509402.png)
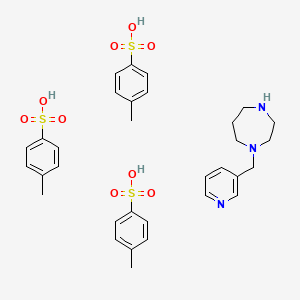

![N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2509408.png)

![N-(2-methoxy-5-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2509411.png)
